2-Bromo-4-chlorobenzenethiol
Overview
Description
2-Bromo-4-chlorobenzenethiol: is an organosulfur compound with the molecular formula C6H4BrClS . It is a derivative of benzenethiol, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted by bromine and chlorine atoms, respectively. This compound is known for its unique chemical properties and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chlorobenzenethiol typically involves the halogenation of benzenethiol. One common method is the bromination of 4-chlorobenzenethiol using bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective substitution at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production rate and purity of the compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Bromo-4-chlorobenzenethiol can undergo oxidation reactions to form sulfonic acids or sulfoxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the thiol group to a sulfide or disulfide. Reducing agents like sodium borohydride are often used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles. .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres.
Substitution: Sodium hydroxide, potassium cyanide; reactions are conducted under basic or neutral conditions.
Major Products:
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Sulfides, disulfides.
Substitution: Various substituted benzenethiols depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-Bromo-4-chlorobenzenethiol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of halogenated thiols on cellular processes. It can act as a probe to investigate the role of thiol groups in enzymatic reactions and protein functions .
Medicine: Its unique structure allows for the design of molecules with specific biological activities, such as antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of 2-Bromo-4-chlorobenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, leading to the modulation of their activity. The halogen atoms (bromine and chlorine) enhance the compound’s reactivity and specificity towards certain biological targets .
Molecular Targets and Pathways:
Proteins: The thiol group can react with cysteine residues in proteins, affecting their structure and function.
Enzymes: The compound can inhibit or activate enzymes by modifying their active sites.
Cellular Pathways: It can influence cellular signaling pathways by interacting with key regulatory proteins.
Comparison with Similar Compounds
- 2-Bromo-4-chlorothiophenol
- 2-Bromo-4-chlorobenzene-1-thiol
- 4-Chlorobenzenethiol
Comparison: 2-Bromo-4-chlorobenzenethiol is unique due to the presence of both bromine and chlorine atoms on the benzene ring. This dual halogenation imparts distinct chemical properties, such as increased reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a broader range of applications in synthesis and research .
Properties
IUPAC Name |
2-bromo-4-chlorobenzenethiol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClS/c7-5-3-4(8)1-2-6(5)9/h1-3,9H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOENFIYZEDUWRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618389 | |
Record name | 2-Bromo-4-chlorobenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80618389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54404-01-2 | |
Record name | 2-Bromo-4-chlorobenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80618389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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